molecular formula C23H25FN2O3S B2357897 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 686744-00-3

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2357897
CAS No.: 686744-00-3
M. Wt: 428.52
InChI Key: QZWOXCOQHFQPAI-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a fluorobenzyl group, and an indole sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Sulfonyl Intermediate: This step involves the sulfonylation of an indole derivative with a suitable sulfonyl chloride under basic conditions.

    Introduction of the Fluorobenzyl Group: The next step is the alkylation of the indole sulfonyl intermediate with 4-fluorobenzyl bromide in the presence of a base.

    Azepane Ring Formation: The final step involves the reaction of the intermediate with azepane under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-(benzylsulfonyl)ethanone: Lacks the fluorobenzyl and indole groups.

    1-(azepan-1-yl)-2-((1H-indol-3-yl)sulfonyl)ethanone: Lacks the fluorobenzyl group.

    1-(piperidin-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: Contains a piperidine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to the presence of the azepane ring, fluorobenzyl group, and indole sulfonyl moiety, which together confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOXCOQHFQPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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